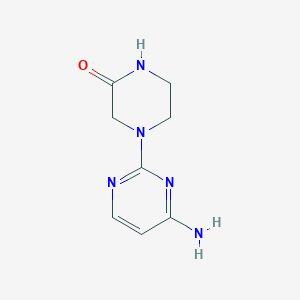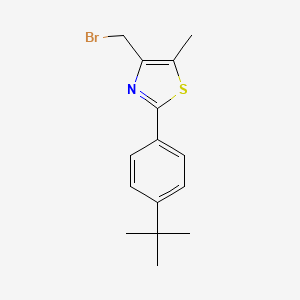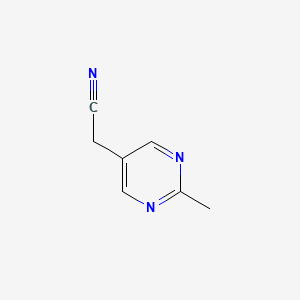
(2-Methylpyrimidin-5-yl)-acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1 . Chemical Reactions Analysis
Pyrimidine derivatives, such as “this compound”, are often involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Applications De Recherche Scientifique
Complex Formation Studies
- Conductometric Study of Complex Formations : This study investigated the complexation reactions between various metal ions and substituted pyrimidines in acetonitrile. It focused on determining the formation constants of these complexes and their thermodynamic parameters (Rahimi‐Nasrabadi et al., 2009).
Synthesis and Chemical Reactions
- Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazines : A novel synthesis approach for potential lipoxygenase inhibitors using substituted pyrimidines in acetonitrile was developed (Doulah et al., 2011).
- Lanthanide Podates with Predetermined Properties : This research explored the reaction of a compound containing pyrimidinyl units with metal ions in acetonitrile, leading to the formation of heterodinuclear non-covalent podates (Piguet et al., 1997).
Photochemistry
- Photochemistry of Methylpyrimidin-4-ones : This study examined the irradiation of dialkyl methylpyrimidin-4-ones in acetonitrile and acetic acid solutions, leading to various photoproducts and thermal rearrangements (Takahashi et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methylpyrimidin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIGPMLEFXSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
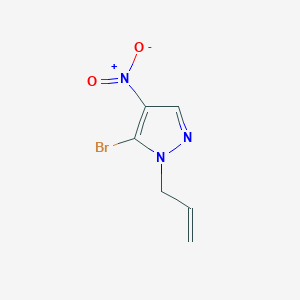
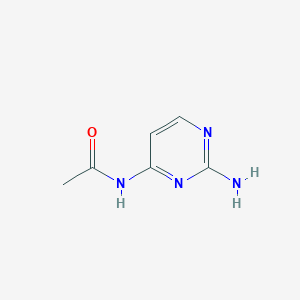

![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

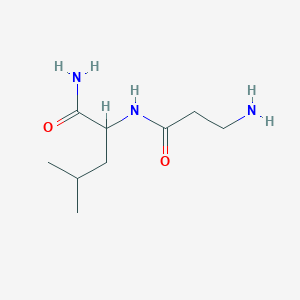


![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)
